Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, characterized by its unique chemical structure and potential applications in medicinal chemistry. This compound is noted for its diverse biological properties, making it a subject of interest in various scientific research fields. The compound's IUPAC name reflects its complex structure, which includes an ethyl group and hydroxyl functional groups, contributing to its reactivity and biological activity.
The compound can be found in databases such as PubChem and ChemIDplus, which provide detailed chemical information, including its molecular formula, structural data, and potential applications in scientific research. The CAS Registry Number for Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is 52851-60-2, which helps in identifying the compound across various chemical databases.
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is classified as a heterocyclic organic compound. It is part of the larger class of quinolines, which are known for their presence in many natural products and synthetic drugs. The compound's classification highlights its significance in pharmaceutical chemistry due to the biological activities associated with quinoline derivatives.
The synthesis of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several key steps:
The synthetic route requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a complex molecular structure characterized by:
The structural representation can be described using various notations:
These structural data points are essential for understanding the compound's reactivity and interactions with biological targets.
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties for drug development.
Research indicates that compounds within this class exhibit promising activity against certain bacterial strains and may have potential therapeutic applications in treating infections or other diseases.
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several potential applications:
Quinoline (benzo[b]pyridine) represents a privileged scaffold in medicinal chemistry due to its planar heteroaromatic structure, which enables diverse interactions with biological targets. Since its isolation from coal tar by Friedlieb Runge in 1834 [5], quinoline-based compounds have been integral to drug development. Naturally occurring quinolines like quinine established early antimalarial efficacy, inspiring synthetic derivatives such as chloroquine and mefloquine [2] [5]. The late 20th century witnessed expansion into antimicrobial therapies, exemplified by fluoroquinolone antibiotics (e.g., ciprofloxacin) that target DNA gyrase [2] [5]. Contemporary oncology leverages quinoline motifs in topoisomerase inhibitors (topotecan), receptor tyrosine kinase inhibitors (pelitinib), and antimetabolites [2] [6]. Over 120 clinical agents feature this scaffold, demonstrating roles in apoptosis induction, angiogenesis inhibition, and cell cycle disruption across infectious, inflammatory, and neoplastic diseases [2] [5] [8].
Table 1: Clinically Significant Quinoline-Based Drugs
Drug Name | Therapeutic Class | Key Indications | Core Structure |
---|---|---|---|
Quinine | Antimalarial | Malaria | Natural quinoline alkaloid |
Chloroquine | Antimalarial/Antirheumatic | Malaria, Autoimmune disorders | 4-Aminoquinoline |
Ciprofloxacin | Antibacterial | Bacterial infections | Fluoroquinolone |
Topotecan | Antineoplastic | Ovarian cancer, SCLC | Camptothecin-derived quinoline |
Bedaquiline | Antitubercular | Multidrug-resistant TB | Diarylquinoline |
The 4-hydroxy-2-oxo-1,2-dihydroquinoline substructure confers distinct pharmacodynamic advantages over unmodified quinolines. Its non-aromatic 1,2-dihydro ring reduces planarity, potentially enhancing solubility and decreasing off-target DNA intercalation risks [3] [6]. The hydrogen-bonding triad (4-OH, 2-C=O, 3-carboxylate) enables bidentate interactions with enzymes: the 4-hydroxy group acts as a hydrogen-bond donor, while the adjacent lactam and carboxyl/carbonyl moieties serve as acceptors [6] [9]. This motif facilitates binding to kinase ATP pockets and metalloenzyme active sites [2] [6]. Crucially, the system exhibits pH-dependent tautomerism, allowing the 4-hydroxy group to tautomerize to a 4-oxo form, which enhances metal chelation capacity [6]. Studies confirm that this core improves anticancer activity through tubulin polymerization inhibition (e.g., 4-aryloxy-7-chloroquinoline derivatives) and apoptosis induction in myeloid leukemia cells [2] [3]. Liposomal formulations of dihydroquinolines further demonstrate tumor-selective uptake, leveraging cationic carriers for enhanced cellular internalization [3].
Table 2: Biological Activities of 4-Hydroxy-2-oxo-1,2-dihydroquinoline Derivatives
Derivative Structure | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
Ethyl 2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate | Anticancer (HepG2, SMMC) | Apoptosis induction, enhanced liposomal delivery | [3] |
2-Oxo-1,2-dihydroquinoline-4-carboxamides | Tyrosine kinase (PDGF-RTK) inhibition | Competitive ATP binding | [6] |
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid dodecylamide | HSA binding / Membrane targeting | Lipophilic interaction enhancement | [10] |
8-Hydroxyquinoline glycoconjugates | β1,4-GalT inhibition / Anticancer | Glycosylation pathway disruption | [2] |
Ethyl ester functionalization at C-3 of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold serves dual strategic purposes: modulating physicochemical properties and acting as a synthetic handle. The ethyl moiety balances lipophilicity and metabolic stability, increasing cell membrane permeability compared to carboxylic acid analogues while resisting rapid hydrolysis in plasma [1] [4]. This is evidenced by enhanced tumor cell uptake of ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in cationic liposomes (DOTAP:ePC:cholesterol) versus neutral carriers [3]. Synthetically, the ester enables facile derivatization: hydrolysis yields carboxylic acid intermediates (e.g., 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, CAS# 405112-23-4) for amide coupling [4] [10], while transesterification or reduction accesses alternative functionalities. Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes further demonstrates the ester’s role in constructing dihydroquinoline libraries under mild conditions [9]. Structure-activity relationship (SAR) studies indicate that C-3 esters optimize bioactivity; for example, ethyl esters in 2-oxo-dihydroquinolines show superior Pim-1 kinase inhibition compared to methyl or bulky alkyl variants [2] [6].
Table 3: Impact of C-3 Ester Modifications on Physicochemical and Biological Properties
C-3 Functional Group | LogP (Calculated) | Metabolic Stability | Cellular Uptake (Relative) | SAR Trend |
---|---|---|---|---|
Carboxylic acid | 1.2–1.8 | Low (rapid clearance) | 1.0× | Required for salt formation |
Ethyl ester | 2.5–3.0 | Moderate | 3.8× | Optimal bioactivity |
Methyl ester | 2.0–2.5 | High | 2.2× | Reduced potency vs. ethyl |
Dodecylamide | 6.8–7.5 | High | 4.5× | Enhanced membrane targeting |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7